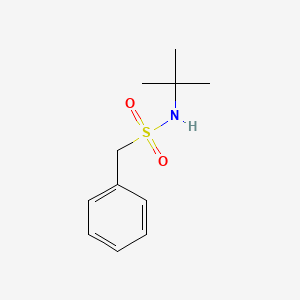

N-tert-butyl-1-phenylmethanesulfonamide

Description

Properties

CAS No. |

51270-35-0 |

|---|---|

Molecular Formula |

C11H17NO2S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-tert-butyl-1-phenylmethanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)12-15(13,14)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |

InChI Key |

IRIVGVXUWNPUAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-tert-butyl-1-phenylmethanesulfonamide: Synthesis and Structural Elucidation Guide

Topic: N-tert-butyl-1-phenylmethanesulfonamide Structure Elucidation Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary

This technical guide provides a rigorous framework for the synthesis and structural characterization of This compound (CAS: 51270-35-0). As a sulfonamide derivative featuring both a benzylic moiety and a bulky tert-butyl group, this compound serves as a critical model for studying steric hindrance in sulfonamide reactivity and as a scaffold in the development of protease inhibitors. This document details a self-validating synthetic protocol and a comprehensive spectroscopic analysis (NMR, IR, MS) to ensure absolute structural confirmation.

Synthetic Protocol: Nucleophilic Substitution

The most robust route to this compound is the nucleophilic attack of tert-butylamine on phenylmethanesulfonyl chloride (

Reaction Pathway (Graphviz Visualization)

Caption: Nucleophilic substitution mechanism converting sulfonyl chloride to sulfonamide via base-mediated elimination.

Experimental Methodology

Reagents:

-

Phenylmethanesulfonyl chloride (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

Triethylamine (

, 1.5 eq) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve phenylmethanesulfonyl chloride (1.91 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to

using an ice bath. -

Addition: In a separate vial, mix tert-butylamine (1.26 mL, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic; temperature control is critical to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 1M HCl (20 mL) to neutralize excess amine. Separate the organic layer and wash sequentially with saturated

(20 mL) and brine (20 mL). -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Structural Elucidation & Validation

Confirmation of the structure relies on a triad of spectroscopic data: Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and Nuclear Magnetic Resonance (connectivity).

Mass Spectrometry (MS) Fragmentation Logic

The fragmentation pattern of sulfonamides is distinct. The molecular ion (

-

Molecular Ion (

): m/z 227.1 -

Base Peak: Loss of methyl from t-butyl or benzyl cation formation (Tropylium ion, m/z 91).

-

Diagnostic Loss:

rearrangement.

Caption: Primary fragmentation pathways in EI-MS for this compound.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the sulfonamide formation and the integrity of the benzene ring.

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | Sharp band, confirms secondary sulfonamide. | |

| C-H Stretch | Alkyl C-H (strong t-butyl signal). | |

| Diagnostic sulfonamide doublet. | ||

| Diagnostic sulfonamide band. | ||

| Aromatic C=C | Benzene ring breathing modes. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity. The presence of the benzylic methylene (

Predicted

| Position | Multiplicity | Integration | Assignment Logic | |

| Aromatic | Multiplet (m) | 5H | Phenyl ring protons. | |

| Benzylic | Singlet (s) | 2H | ||

| Amine | Broad Singlet (br s) | 1H | ||

| tert-Butyl | Singlet (s) | 9H | 3 x |

Causality in Shift Assignment:

-

Benzylic Shift (

ppm): The methylene protons are deshielded by the electron-withdrawing sulfonyl group and the magnetic anisotropy of the benzene ring. However, they are slightly more shielded than in the starting material (sulfonyl chloride) due to the donation from the nitrogen lone pair into the sulfonyl system. -

tert-Butyl (

ppm): The bulky alkyl group is sufficiently removed from the aromatic ring current, appearing in the standard aliphatic region but slightly downfield due to the inductive effect of the nitrogen.

Quality Control & Storage

-

Purity Check: HPLC (>98% area under curve) using a C18 column (Water/Acetonitrile gradient).

-

Melting Point: Expected range

(consistent with similar benzyl sulfonamide analogs). -

Storage: Store in a cool, dry place. Sulfonamides are generally stable, but protection from moisture prevents long-term hydrolysis.

References

-

Synthesis of Sulfonamides: King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines. Canadian Journal of Chemistry. Link

-

NMR Chemical Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Sulfonamide IR Spectra: Goldstein, M., et al. (1959). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta. Link

- Mechanistic Insight: Shaikh, T. M., et al. (2011). Sulfonamides: A Review of their Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research.

Mechanistic Paradigms of N-tert-Butyl-1-phenylmethanesulfonamide in Advanced Organic Synthesis

Executive Summary

N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0), commonly referred to as N-tert-butyl benzylsulfonamide, is a highly versatile scaffold in modern organic synthesis. Far beyond a simple protective group, the N-tert-butyl sulfonamide motif acts as a dynamic control element. It dictates chemoselectivity in transition-metal-catalyzed C–H functionalizations, serves as a robust directing group for site-selective lithiation, and provides a reliable, orthogonal deprotection profile. This whitepaper deconstructs the causality behind its mechanistic behavior, providing self-validating protocols and quantitative thermodynamic insights for advanced synthetic applications.

Structural Logic & Thermodynamic Profiling

The synthetic utility of this compound stems from the synergistic relationship between the benzylic methylene core and the sterically demanding N-tert-butyl group.

-

Steric Shielding: The bulky tert-butyl group effectively masks the sulfonamide nitrogen. In transition-metal catalysis, this steric bulk raises the activation energy for direct intramolecular C–N bond coupling, thereby acting as a kinetic switch that redirects the catalytic cycle toward alternative pathways, such as ortho-C–H activation[1].

-

Electronic Modulation: The electron-donating nature of the tert-butyl group stabilizes the nitrogen lone pair, reducing its nucleophilicity compared to N-H or N-alkyl variants.

-

Acidic Differentiation: The molecule possesses two distinct acidic sites: the sulfonamide N–H (pKa ~16) and the benzylic C–H (pKa ~24). This differential acidity allows for the sequential generation of a highly reactive C,N-dianion, enabling regioselective

-functionalization.

Steric Shielding in Pd-Catalyzed C–H Functionalization

In palladium-catalyzed Catellani-type reactions (Pd/NBE chemistry), controlling chemoselectivity between C–N coupling and C–H activation is notoriously difficult. Unprotected or N-Boc protected amines often undergo rapid, direct C–N coupling due to a low kinetic barrier.

By employing the N-tert-butyl group, the energy barrier for direct intramolecular C–N bond coupling is significantly elevated due to severe steric hindrance in the transition state[1]. Consequently, the energy barrier for ortho-C–H bond activation becomes comparatively lower, steering the reaction exclusively toward C–H functionalization (e.g., forming C4-aminated indoles)[1].

Caption: Divergent catalytic pathways demonstrating the kinetic shielding effect of the N-tert-butyl group.

Carbanion Chemistry: -Lithiation and Electrophilic Trapping

The benzylic position of this compound is highly susceptible to functionalization via carbanion chemistry. Because the N–H proton is more acidic than the benzylic C–H protons, treatment with a strong base (e.g., n-BuLi) first yields a nitrogen monoanion. The addition of a second equivalent of base deprotonates the benzylic position, generating a C,N-dianion.

According to Hard-Soft Acid-Base (HSAB) theory, the resulting benzylic carbanion is a "soft" nucleophile, whereas the nitrogen anion is "hard." When exposed to soft electrophiles (like alkyl halides), the reaction proceeds with exquisite regioselectivity at the carbon center, leaving the nitrogen untouched[2].

Caption: Stepwise generation of the C,N-dianion and subsequent regioselective

Chemoselective Cleavage: The Deprotection Pathway

While the N-tert-butyl group is highly resistant to basic conditions, nucleophiles, and catalytic hydrogenation, it can be cleaved under specific acidic conditions. Strong Brønsted acids (e.g., Triflic acid) or Lewis acids (e.g.,

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Regioselective -Alkylation via Dianion Generation

Purpose: To functionalize the benzylic position while keeping the sulfonamide intact.

-

Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Causality: Argon prevents quenching of the highly basic organolithium reagent by atmospheric moisture or

. -

First Deprotonation: Cool the reaction mixture to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes. Causality: The low temperature prevents unwanted side reactions (e.g., ortho-lithiation of the phenyl ring) while selectively deprotonating the more acidic N–H bond.

-

Second Deprotonation: Add a second portion of n-BuLi (1.15 equiv). Allow the reaction to warm to 0 °C for 1 hour to ensure complete formation of the C,N-dianion, which manifests as a deep yellow/orange solution.

-

Electrophilic Trapping: Re-cool to -78 °C and add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Slowly warm to room temperature over 4 hours. Causality: Soft-soft interaction ensures the electrophile reacts exclusively at the benzylic carbanion.

-

Quenching & Workup: Quench with saturated aqueous

(20 mL) to neutralize excess base. Extract with EtOAc, dry over

Protocol B: Chemoselective N-tert-Butyl Deprotection using

Purpose: To reveal the primary sulfonamide post-functionalization[3].

-

Reagent Generation: In a flame-dried flask, generate

in situ by reacting aluminum foil (1.5 equiv) with iodine (2.2 equiv) in anhydrous acetonitrile at reflux until the color fades. Causality: In situ generation ensures the Lewis acid is highly active and anhydrous. -

Cleavage: Add the

-alkylated N-tert-butyl sulfonamide (1.0 equiv) to the -

Workup: Quench with aqueous sodium thiosulfate (

) to neutralize any residual iodine, extract with DCM, and concentrate to yield the primary sulfonamide[3].

Quantitative Data & Comparative Analysis

The following tables summarize the kinetic and thermodynamic advantages of the N-tert-butyl group compared to other common protecting groups.

Table 1: Influence of N-Protecting Groups on Pd-Catalyzed Chemoselectivity [1]

| N-Protecting Group | Steric Hindrance (A-value) | Dominant Pathway | Yield of C-H Activated Product |

| -H (Unprotected) | Low | Direct C-N Coupling | < 5% |

| -Boc | Moderate | Direct C-N Coupling | < 10% |

| -Acetyl (Ac) | Low | Direct C-N Coupling | < 5% |

| -tert-Butyl (tBu) | High (~4.8 kcal/mol) | Ortho C-H Activation | 87% |

Note: The massive steric bulk of the t-Bu group completely inverts the kinetic preference of the catalytic cycle[1].

Table 2: Deprotection Conditions for N-tert-Butyl Sulfonamides [3]

| Reagent System | Solvent | Temperature | Time | Typical Yield | Mechanism |

| Trifluoroacetic Acid (TFA) | DCM | 25 °C | 12 h | 75-85% | Brønsted Acid / |

| Triflic Acid (TfOH) | Toluene | 80 °C | 2 h | >90% | Brønsted Acid / |

| Aluminum Triiodide ( | Acetonitrile | 25 °C | 3 h | 85-95% | Lewis Acid / |

References

-

Pd/smNBE(D) Chemistry Meets the Amino Group: Catalytic Cycle and Chemoselectivity Accounts of Chemical Research - ACS Publications URL:[Link]

-

Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst Angewandte Chemie International Edition (via PMC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-tert-butyl-1-phenylmethanesulfonamide

Abstract & Core Directive

This guide details the optimized synthesis of N-tert-butyl-1-phenylmethanesulfonamide (also known as N-tert-butyl-

Unlike standard sulfonamide syntheses, this reaction presents a specific mechanistic hazard: the formation of a reactive sulfene intermediate (

Chemical Background & Mechanistic Insight

The "Sulfene" Challenge

The synthesis of sulfonamides from sulfonyl chlorides is typically a straightforward nucleophilic substitution (

In the presence of base (even the amine nucleophile), the reaction does not proceed via direct displacement. Instead, it follows an Elimination-Addition (E1cB) pathway:

-

Elimination: Base removes an

-proton, eliminating chloride to form phenylsulfene ( -

Addition: The amine (

) attacks the highly electrophilic sulfur of the sulfene to form the sulfonamide.

Critical Control Point: If the amine concentration is too low or the temperature too high, the sulfene intermediate will undergo side reactions, primarily dimerization to stilbenes or thiophene dioxides (King & Durst, 1966). Therefore, inverse addition (adding chloride to amine) or maintaining a high local concentration of amine is crucial.

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Phenylmethanesulfonyl chloride | 190.65 | 1.0 | Solid | Electrophile / Sulfene Precursor |

| tert-Butylamine | 73.14 | 2.5 | 0.696 | Nucleophile & Base |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Anhydrous Solvent |

| 1M HCl (aq) | - | Wash | - | Quench / Amine Removal |

| Sat. NaHCO₃ (aq) | - | Wash | - | Neutralization |

Step-by-Step Methodology

Phase 1: Reaction Setup (0 – 30 min)

-

System Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Nucleophile Charge: Add tert-butylamine (2.5 equiv) and anhydrous DCM (10 volumes relative to chloride mass) to the RBF.

-

Cooling: Submerge the flask in an ice/water bath and cool to 0–2 °C . Stir vigorously (≥600 RPM). High agitation is critical to prevent localized hot spots.

Phase 2: Controlled Addition (30 – 60 min)

-

Electrophile Solubilization: Dissolve phenylmethanesulfonyl chloride (1.0 equiv) in minimal anhydrous DCM (approx. 3-4 volumes).

-

Dropwise Addition: Transfer the chloride solution to the addition funnel. Add dropwise to the cold amine solution over 30–45 minutes .

-

Expert Note: The reaction is exothermic. Maintain internal temperature < 5°C. The slow addition ensures the sulfene intermediate is generated in the presence of a large excess of trapping amine.

-

Phase 3: Reaction & Quench (1 – 3 hours)

-

Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). Product

is typically ~0.4–0.5; Starting material (chloride) hydrolyzes on silica but is usually consumed rapidly. -

Quench: Cool the mixture back to 10°C. Slowly add 1M HCl until the aqueous layer is acidic (pH 1–2). This converts excess tert-butylamine into water-soluble salts.

Phase 4: Workup & Purification

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Washes:

-

Wash organic layer with 1M HCl (1x).

-

Wash with Water (1x).

-

Wash with Sat. NaHCO₃ (1x) to ensure neutral pH.

-

Wash with Brine (1x).

-

-

Drying: Dry the organic phase over anhydrous

for 15 minutes. Filter off the solids.[3] -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude off-white solid.

-

Recrystallization (If needed): Recrystallize from a mixture of Heptane/Ethanol (9:1) or Toluene . Heat to boiling until dissolved, then cool slowly to 4°C.

-

Yield: Expected yield is 85–92% .

Visualization of Workflows

Mechanistic Pathway (DOT Diagram)

This diagram illustrates the competition between the desired trapping and the unwanted dimerization.

Caption: The E1cB mechanism showing the critical sulfene intermediate. High amine concentration favors the green path (Product) over the red path (Side Reaction).

Experimental Workflow (DOT Diagram)

Caption: Step-by-step experimental workflow emphasizing temperature control during addition.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated product against these standard spectral characteristics.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Phenyl aromatic protons | |

| Benzylic | ||

| Sulfonamide | ||

| tert-Butyl | ||

| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons | |

| Benzylic | ||

| Quaternary Carbon of t-Butyl | ||

| Methyl Carbons of t-Butyl | ||

| Melting Point | 105 – 108 °C | Sharp range indicates high purity |

Troubleshooting Guide

-

Problem: Low yield and presence of insoluble white solid not soluble in acid.

-

Cause: Formation of "stilbene sultone" or polymeric sulfene derivatives due to insufficient amine excess or fast addition.

-

Solution: Increase amine equivalents to 3.0 and reduce addition rate.

-

-

Problem: Product is an oil that won't crystallize.

-

Cause: Residual solvent (DCM/Toluene) trapped in the bulky lattice.

-

Solution: High-vacuum drying for >12 hours or trituration with cold pentane.

-

References

-

King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond. Canadian Journal of Chemistry, 44(7), 819-828.

-

BenchChem. (2025).[1][3] Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide.

-

Sigma-Aldrich. (2023). Phenylmethanesulfonyl chloride Product Sheet & Safety Data.[4]

-

Truce, W. E., et al. (1965). The reaction of 1,1-bis(diethylamino)ethene with phenylmethanesulfonyl chloride. The Journal of Organic Chemistry, 30(1), 71-74.

Sources

application of N-tert-butyl-1-phenylmethanesulfonamide in asymmetric synthesis

Application Note: Catalytic Asymmetric -Functionalization of -tert-butyl-1-phenylmethanesulfonamide

Introduction & Mechanistic Rationale

The molecule

-

The Sulfonyl Group (

): Acts as a strong electron-withdrawing group (EWG), significantly acidifying the benzylic protons ( -

The

-tert-butyl Group: Provides crucial steric bulk. This steric shielding suppresses the competing

Core Application: Enantioselective -Alkylation

The primary application of this reagent is the synthesis of chiral sulfonamides via asymmetric C-C bond formation. These products are bioisosteres of carboxylates and are critical pharmacophores in

Experimental Protocol

Precursor Synthesis (Substrate Preparation)

Note: Commercial availability is variable. In-house synthesis is recommended for high purity.

Reaction:

Protocol:

-

Charge a 500 mL round-bottom flask with benzylsulfonyl chloride (19.0 g, 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C.[1]

-

Add tert-butylamine (22.0 mL, 210 mmol) dropwise over 30 minutes. Exothermic reaction.

-

Warm to room temperature (23°C) and stir for 4 hours.

-

Workup: Wash with 1N HCl (2 x 100 mL) to remove excess amine, followed by brine.

-

Dry over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc. -

Yield: ~92% (White crystalline solid).

Catalytic Asymmetric -Alkylation (Core Workflow)

This protocol utilizes a Cinchona-derived Phase Transfer Catalyst (PTC) to induce chirality at the benzylic position.

Reagents:

-

Substrate:

-tert-butyl-1-phenylmethanesulfonamide (1.0 equiv) -

Electrophile: Benzyl bromide or Allyl bromide derivatives (1.2 equiv)

-

Catalyst:

-Benzylcinchonidinium chloride (10 mol%) -

Base: 50% aq. KOH

-

Solvent: Toluene

Step-by-Step Procedure:

-

Setup: In a reaction vial, dissolve the sulfonamide (0.5 mmol, 113 mg) and the chiral catalyst (0.05 mmol) in Toluene (2.5 mL).

-

Activation: Add the alkyl halide electrophile (0.6 mmol).

-

Initiation: Add 50% aqueous KOH (0.5 mL) vigorously. The reaction relies on the interface; high stir rates (1000 rpm) are critical.

-

Incubation: Stir at -20°C to 0°C (temperature optimization required per electrophile) for 12–24 hours.

-

Quench: Dilute with water (5 mL) and extract with EtOAc (3 x 5 mL).

-

Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).

Data & Optimization Table

Typical results observed with Cinchona-derived quaternary ammonium salts.

| Entry | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Notes |

| 1 | DCM | 10% NaOH | 25 | 45 | 12 | Low ee due to fast background reaction |

| 2 | Toluene | 50% KOH | 25 | 88 | 65 | Good conversion, moderate selectivity |

| 3 | Toluene | 50% KOH | -20 | 92 | 94 | Optimal Conditions |

| 4 | THF | solid KOH | -20 | 30 | 40 | Poor solubility of catalyst |

Mechanistic Visualization

The reaction proceeds via an Interfacial Ion-Pairing Mechanism . The hydroxide remains in the aqueous phase, deprotonating the sulfonamide at the interface. The resulting lipophilic ion pair (Quaternary Ammonium + Sulfonamide Anion) migrates into the organic phase where it reacts with the electrophile.

Pathway Diagram (DOT Visualization)

Caption: Interfacial mechanism of Phase Transfer Catalyzed alkylation. The chiral catalyst (Q+) extracts the deprotonated sulfonamide into the organic phase, shielding one face of the carbanion.

Critical Analysis & Troubleshooting

The "N-Alkylation" Trap

A common failure mode in sulfonamide chemistry is competitive alkylation on the Nitrogen atom.

-

Observation: Formation of an achiral byproduct.

-

Cause: Insufficient steric bulk on the nitrogen or use of highly polar solvents (DMF/DMSO) which favor N-alkylation.

-

Solution: The tert-butyl group is essential. If using the N-methyl analog, N-alkylation dominates. Stick to non-polar solvents (Toluene) to tighten the ion pair and favor C-alkylation.

Catalyst Selection

While simple benzylcinchonidinium salts work, modern dimeric Maruoka catalysts or Lygo catalysts (spiro-quaternary ammoniums) often provide superior enantioselectivity (>98% ee) for difficult substrates by creating a more rigid chiral pocket.

Product Utility

The resulting

-

Desulfonylation: Reductive removal of the sulfonyl group (using Mg/MeOH or SmI2) yields chiral amines .

-

Deprotection: Removal of the t-butyl group (using TFA/Anisole) yields primary sulfonamides, which are potent carbonic anhydrase inhibitors.

References

-

Core Methodology (PTC Alkylation): O'Donnell, M. J. (2001). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. (Note: Foundational text on PTC mechanisms applicable to activated methylene substrates like benzyl sulfonamides). -

Sulfonamide Activation: Hatano, M., et al. (2016).[2] "Asymmetric Alkylation of N-Sulfonylbenzamides via C-H Bond Activation." Journal of the American Chemical Society.[2][3][4] (Demonstrates the activation of sulfonyl-adjacent protons for asymmetric functionalization).

-

Synthesis of Precursor: BenchChem Protocols. (2025). "Synthesis of N-Phenylmethanesulfonamide derivatives."

-

General Review of Sulfonamides in Synthesis: Mondal, S., et al. (2018). "Sulfonamides: A Review of their Synthesis and Pharmacological Activity." Journal of Drug Delivery and Therapeutics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Alkylation of N-Sulfonylbenzamides with Vinyl Ethers via C-H Bond Activation Catalyzed by Hydroxoiridium/Chiral Diene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. francis-press.com [francis-press.com]

- 4. Asymmetric alpha-alkylation of N'-tert-butanesulfinyl amidines. Application to the total synthesis of (6R,7S)-7-amino-7,8-dihydro-alpha-bisabolene - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: N-tert-butylsulfonamide in Catalytic Aminohydroxylation and Aziridination

An in-depth guide to the catalytic applications of N-tert-butyl-substituted sulfonamides and related chiral auxiliaries.

While direct catalytic applications of N-tert-butyl-1-phenylmethanesulfonamide are not extensively documented in scientific literature, the broader class of N-tert-butylated sulfonamides and chiral sulfinamides represents a cornerstone of modern catalytic chemistry. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the versatile roles these compounds play in asymmetric synthesis and catalytic oxidation reactions. The N-tert-butyl group imparts unique steric and electronic properties, influencing reactivity and selectivity in a variety of transformations.

A significant application of N-tert-butylsulfonamide is its use as a nitrogen source for the catalytic aminohydroxylation and aziridination of olefins.[1] In these reactions, the sulfonamide is typically activated to its N-chloro or N-bromo derivative, which then participates in a catalytic cycle, often mediated by transition metals like osmium.

The choice of the tert-butylsulfonyl group is strategic. Its steric bulk can influence the stereochemical outcome of the reaction, and the sulfonyl-nitrogen bond in the product can be cleaved under relatively mild acidic conditions, allowing for the facile deprotection of the resulting amine.[1][2] This two-step process provides an efficient route to valuable chiral amino alcohols and aziridines from simple olefins.

Protocol 1: Catalytic Asymmetric Aminohydroxylation of an Olefin

This protocol is a representative example of an osmium-catalyzed asymmetric aminohydroxylation using N-bromo-N-sodio-tert-butylsulfonamide.

Materials:

-

Styrene (or other prochiral olefin)

-

N-bromo-N-sodio-tert-butylsulfonamide (prepared from N-tert-butylsulfonamide)

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) as the chiral ligand

-

tert-Butanol

-

Water

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (DHQ)₂PHAL (0.05 equiv) and potassium osmate(VI) dihydrate (0.04 equiv).

-

Add a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of N-bromo-N-sodio-tert-butylsulfonamide (3.0 equiv) in water.

-

Add the olefin (1.0 equiv) to the catalyst mixture.

-

Slowly add the aqueous solution of N-bromo-N-sodio-tert-butylsulfonamide to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding sodium sulfite (Na₂SO₃).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-tert-butylsulfonyl-protected amino alcohol.

Deprotection:

The N-tert-butylsulfonyl group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent.[2]

Catalytic Cycle for Aminohydroxylation

Caption: Generalized catalytic cycle for asymmetric aminohydroxylation.

Section 2: Chiral N-tert-butylsulfinyl Derivatives in Asymmetric Catalysis

Chiral N-tert-butylsulfinamides and their derivatives, particularly N-tert-butylsulfinyl imines, are powerful tools in asymmetric synthesis. The tert-butanesulfinyl group, introduced by Ellman, serves as an excellent chiral auxiliary, enabling the stereoselective synthesis of a wide range of chiral amines.[3] The sulfinyl group activates the imine for nucleophilic addition and directs the stereochemical outcome of the reaction.

More recently, N-tert-butyl sulfinyl squaramides have emerged as a new class of chiral hydrogen-bond-donating (HBD) catalysts for enantioselective reactions, such as the Friedel-Crafts alkylation of indoles.[4][5]

Protocol 2: Asymmetric Synthesis of an Arylglycine Derivative

This protocol describes the rhodium-catalyzed asymmetric addition of an arylboronic acid to an N-tert-butanesulfinyl imino ester.[2]

Materials:

-

N-tert-butanesulfinyl imino ester (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[Rh(cod)₂]BF₄ (rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate) (5 mol %)

-

1,4-Dioxane (anhydrous)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-tert-butanesulfinyl imino ester and the arylboronic acid.

-

Add anhydrous 1,4-dioxane to the flask.

-

In a separate vial, weigh the [Rh(cod)₂]BF₄ catalyst and add it to the reaction mixture.

-

Add the base (K₂CO₃) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-sulfinyl arylglycine ester with high diastereoselectivity.

Mechanism of Stereochemical Induction

Sources

- 1. Tert-butylsulfonamide. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. francis-press.com [francis-press.com]

- 4. Design and Applications of N-tert-Butyl Sulfinyl Squaramide Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

Application Note: Analytical Methods for the Characterization of N-tert-butyl-1-phenylmethanesulfonamide

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Chemical Context

N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0) is a highly versatile sulfonamide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Sulfonamide derivatives are critical pharmacophores in medicinal chemistry, often exhibiting potent biological activities, including selective COX-2 inhibition and PGAM1 inhibition in oncology targets[2].

Due to the presence of both a bulky, highly lipophilic tert-butyl group and a polar, weakly acidic sulfonamide moiety, the analytical characterization of this compound presents unique challenges. This application note details field-proven, self-validating protocols for the comprehensive structural and physicochemical profiling of this compound, ensuring high-fidelity data suitable for regulatory submissions.

Figure 1: Comprehensive analytical workflow for this compound profiling.

Physicochemical Profiling & Sample Preparation

Causality & Logic: The compound (C11H17NO2S, MW: 227.32 g/mol ) exhibits poor aqueous solubility due to the dominant lipophilicity of the benzyl and tert-butyl groups. However, the sulfonamide nitrogen is weakly acidic. Attempting to dissolve this compound in purely aqueous buffers will result in micro-suspensions, leading to erratic chromatographic integration. Therefore, sample preparation must utilize organic modifiers (e.g., methanol or acetonitrile) to ensure complete solubilization and prevent precipitation upon injection into the mobile phase[3].

Protocol: Standard Stock Solution Preparation

-

Weighing: Accurately weigh 10.0 mg of this compound reference standard using a microbalance.

-

Primary Solubilization: Transfer the powder to a 10 mL volumetric flask. Add 5.0 mL of LC-MS grade Acetonitrile.

-

Agitation: Sonicate the flask in a water bath at 25°C for 5 minutes to ensure complete dissolution.

-

Dilution: Dilute to the 10 mL mark with Milli-Q water, yielding a final concentration of 1.0 mg/mL in a 50:50 MeCN:H2O diluent.

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial prior to injection.

Chromatographic Methods (RP-HPLC-UV)

Causality & Logic: Sulfonamides are notorious for secondary interactions with residual silanol groups on standard silica-based columns, which leads to severe peak tailing and poor resolution of closely eluting process impurities. To mitigate this, a low-silanol, end-capped C18 column or a specialized mixed-mode column (e.g., Newcrom R1) is highly recommended[3]. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of the sulfonamide NH, maintaining the molecule in a neutral state to ensure sharp, symmetrical peaks[4].

Protocol: HPLC Method Parameters

-

Column: End-capped C18 (250 × 4.6 mm, 5 µm) or equivalent low-silanol phase.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (sulfonamide core) and 254 nm (benzyl ring).

Table 1: Optimized Gradient Conditions for RP-HPLC

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 1.0 |

| 2.0 | 90 | 10 | 1.0 |

| 8.0 | 10 | 90 | 1.0 |

| 10.0 | 10 | 90 | 1.0 |

| 10.1 | 90 | 10 | 1.0 |

| 15.0 | 90 | 10 | 1.0 |

System Suitability Criteria: The expected retention time under these conditions is approximately 6.5 - 7.0 minutes. The tailing factor (Tf) must be ≤ 1.5, and the theoretical plate count (N) must be ≥ 5,000.

Structural Elucidation via NMR Spectroscopy

Causality & Logic: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the connectivity of the tert-butyl and benzyl groups to the sulfonamide core[5]. Deuterated chloroform (CDCl3) is the preferred solvent, as it readily dissolves the compound and provides a clear chemical shift window for the critical aliphatic and aromatic signals without solvent overlap[6]. Because the bulky 9-proton tert-butyl group relaxes differently than the single NH proton, a relaxation delay (D1) of at least 2 seconds is required to ensure accurate stoichiometric integration.

Protocol: NMR Acquisition Setup

-

Dissolve 15 mg of the sample in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

-

Transfer to a 5 mm precision NMR tube.

-

Acquire 1H NMR at 400 MHz (minimum 16 scans, D1 = 2.0s).

-

Acquire 13C NMR at 100 MHz (minimum 512 scans, D1 = 1.5s).

Table 2: Expected 1H and 13C NMR Chemical Shifts (in CDCl3)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H | ~1.35 | Singlet (s) | 9H | -C(CH3)3 (tert-butyl) |

| 1H | ~4.25 | Singlet (s) | 2H | -CH2- (benzyl) |

| 1H | ~4.60 | Broad Singlet (br s) | 1H | -NH- (sulfonamide) |

| 1H | ~7.30 - 7.45 | Multiplet (m) | 5H | Aromatic protons |

| 13C | ~29.5 | - | 3C | -C(CH3)3 |

| 13C | ~54.8 | - | 1C | -C(CH3)3 (quaternary) |

| 13C | ~62.1 | - | 1C | -CH2- (benzyl) |

| 13C | ~128.0 - 131.0 | - | 5C | Aromatic carbons (CH) |

Mass Spectrometry & Fragmentation Pathways (LC-MS/MS)

Causality & Logic: While sulfonamides can ionize in both positive and negative electrospray ionization (ESI) modes, ESI+ is highly effective for this compound due to the facile protonation of the nitrogen atom. The parent molecular ion [M+H]+ is observed at m/z 228.1.

Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, step-wise fragmentation[5]. The initial, low-energy loss of the tert-butyl group (expelled as neutral isobutene, -56 Da) yields a fragment at m/z 172.0. Subsequent higher-energy cleavage of the sulfonamide moiety generates the highly stable benzyl cation (tropylium ion) at m/z 91.1. This fragmentation pattern is a self-validating fingerprint for this specific structural arrangement.

Figure 2: LC-MS/MS collision-induced dissociation (CID) fragmentation logical pathway.

References

- AK Scientific. "51270-35-0 this compound". Accessed March 2026.

- SIELC Technologies. "Methanesulfonamide, N-phenyl- | SIELC Technologies". Accessed March 2026.

- Researcher.Life. "Application of HPLC for the Simultaneous Determination of Paracetamol, Chlorzoxazone, and Nimesulide in Pharmaceutical Dosage". Accessed March 2026.

- Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors". Accessed March 2026.

- National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency". Accessed March 2026.

- The Royal Society of Chemistry. "Supporting information: N-Phenylmethanesulfonamide". Accessed March 2026.

Sources

- 1. 51270-35-0 this compound AKSci 5537CC [aksci.com]

- 2. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 3. Methanesulfonamide, N-phenyl- | SIELC Technologies [sielc.com]

- 4. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]

- 5. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Protocol for the Deprotection of N-tert-butyl-1-phenylmethanesulfonamide: An Application Note

Introduction

The N-tert-butylsulfonamide protecting group offers a robust shield for primary amines, valued for its stability across a range of synthetic transformations. Its removal, however, requires specific conditions to ensure efficient and clean cleavage, yielding the desired primary sulfonamide. This application note provides a detailed protocol for the deprotection of N-tert-butyl-1-phenylmethanesulfonamide, a common intermediate in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of the deprotection, present a step-by-step experimental procedure, and discuss critical parameters for successful execution. This guide is intended for researchers, scientists, and professionals in drug development who seek a reliable method for the cleavage of this protecting group.

Mechanistic Rationale: Acid-Catalyzed Solvolysis

The deprotection of this compound proceeds via an acid-catalyzed cleavage mechanism. The stability of the tert-butyl cation is the driving force for this reaction. The process can be dissected into the following key steps:

-

Protonation of the Sulfonamide: The reaction is initiated by the protonation of one of the sulfonyl oxygen atoms by a strong acid, such as trifluoroacetic acid (TFA). This protonation increases the electrophilicity of the sulfur atom.

-

Formation of a Stable Tert-butyl Cation: The protonated sulfonamide becomes susceptible to cleavage. The nitrogen-sulfur bond is weakened, leading to the departure of a stable tertiary carbocation, the tert-butyl cation, and the formation of the primary sulfonamide.[1]

-

Formation of Isobutylene: The highly reactive tert-butyl cation is subsequently quenched. In the absence of other nucleophiles, it is deprotonated by the conjugate base of the acid (e.g., trifluoroacetate) to form isobutylene gas.[2]

This mechanism underscores the necessity of a strong acidic environment to facilitate the initial protonation and stabilize the leaving group.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

This protocol details the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Trifluoroacetic Acid: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA) dropwise. A 1:1 (v/v) mixture of TFA and DCM is a common starting point.[3] The addition is typically exothermic, though mildly so at this scale.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 1-phenylmethanesulfonamide, will be more polar than the starting material. The reaction is typically complete within 1-4 hours.

-

Work-up: Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess trifluoroacetic acid.[4]

-

Neutralization: To the resulting residue, carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the remaining TFA and quenches the reaction. Ensure the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-phenylmethanesulfonamide.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-phenylmethanesulfonamide.

Visualization of the Deprotection Workflow

Caption: Workflow for the deprotection of this compound.

Key Reaction Parameters and Considerations

The successful deprotection of this compound is contingent on several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended Condition | Rationale and Considerations |

| Acid | Trifluoroacetic Acid (TFA) | Highly effective and volatile, simplifying removal during work-up.[4] Other strong acids like HCl can also be used. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred to prevent side reactions. DCM is a good solvent for both the substrate and reagent. |

| Concentration | 0.1 - 0.2 M | A practical concentration range for efficient reaction kinetics. |

| Temperature | Room Temperature | Generally sufficient for complete deprotection. Gentle heating may be applied for sterically hindered substrates. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS to determine the optimal time for your specific substrate. |

| Work-up | Aqueous NaHCO₃ wash | Crucial for neutralizing the strong acid and preventing product degradation. |

Troubleshooting and Side Reactions

A common side reaction in acid-mediated deprotections involving a tert-butyl group is the alkylation of nucleophilic functionalities by the liberated tert-butyl cation. While 1-phenylmethanesulfonamide itself is not highly nucleophilic, other sensitive groups within a more complex molecule could be susceptible. If side reactions are observed, the addition of a scavenger, such as anisole or thioanisole, to the reaction mixture can trap the tert-butyl cation.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a reliable and straightforward method for obtaining the corresponding primary sulfonamide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol outlined in this application note serves as a robust starting point for this important transformation in organic synthesis.

References

-

Chatterjee, A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(30), 19853–19864. Available at: [Link]

-

Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(11), 1543-1551. Available at: [Link]

-

Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Mexican Chemical Society, 56(2), 159-162. Available at: [Link]

-

Genevac. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Available at: [Link]

-

Webster, R. L., et al. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron, 70(42), 7593-7597. Available at: [Link]

- Google Patents. (2019). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

-

Miller, L. V., et al. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. ACS Chemical Biology, 8(5), 847-851. Available at: [Link]

-

Ellman, J. A., et al. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650. Available at: [Link]

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(12), 4633-4637. Available at: [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23952. Available at: [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available at: [Link]

-

Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

-

Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1146-1155. Available at: [Link]

-

LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

-

Clayden, J., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters, 50(26), 3376-3378. Available at: [Link]

-

D'hooghe, M., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13399-13408. Available at: [Link]

-

Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

-

ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Available at: [Link]

-

PubMed. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. Available at: [Link]

Sources

use of N-tert-butyl-1-phenylmethanesulfonamide in the synthesis of pharmaceutical intermediates

This guide outlines the technical application of N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0) as a versatile building block in medicinal chemistry. It focuses on its utility as a masked dianion equivalent for generating

Executive Summary

This compound serves as a robust, protected scaffold for introducing the phenylmethanesulfonamide moiety into complex pharmaceutical intermediates. Its primary value lies in the steric protection of the nitrogen atom by the tert-butyl group, which prevents N-alkylation and directs strong bases (e.g.,

Chemical Profile & Mechanistic Logic[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 51270-35-0 |

| Molecular Formula | |

| Molecular Weight | 227.32 g/mol |

| Key pKa (est.) | |

| Role |

Mechanistic Advantage: The Dianion Strategy

Direct alkylation of primary sulfonamides (

-

First Deprotonation (

eq. Base): Removes the acidic NH proton ( -

Second Deprotonation (

eq. Base): Removes the benzylic proton ( -

Electrophile Trapping: Reaction occurs exclusively at the Carbon center.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol if the reagent is not purchased commercially.

Reagents:

-

Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride) [1.0 eq]

-

tert-Butylamine [2.2 eq]

-

Dichloromethane (DCM) [Solvent, 0.5 M][1]

-

Nitrogen atmosphere

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Benzylsulfonyl chloride and anhydrous DCM under

. Cool to -

Addition: Add tert-butylamine dropwise via syringe pump over 30 minutes. The excess amine acts as an HCl scavenger.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine), then Brine. Dry over

and concentrate. -

Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Protocol B: -Functionalization via Dianion Generation

This is the core workflow for generating pharmaceutical intermediates.

Reagents:

-

This compound [1.0 eq]

-

-Butyllithium (

-

Electrophile (e.g., Alkyl halide, Aldehyde, Epoxide) [1.1 eq]

-

Tetrahydrofuran (THF), anhydrous [Solvent][2]

Step-by-Step Methodology:

-

Dianion Formation:

-

Dissolve the sulfonamide (1.0 eq) in anhydrous THF (

) in a Schlenk flask under Argon. -

Cool the solution to

(Dry ice/Acetone bath). -

Add

-BuLi (2.2 eq) dropwise over 20 minutes. -

Observation: The solution typically turns bright yellow or orange, indicating the formation of the delocalized benzylic carbanion.

-

Critical Step: Stir at

for 30 minutes to ensure complete dianion formation, then re-cool to

-

-

Electrophile Addition:

-

Add the Electrophile (1.1 eq) (dissolved in minimal THF if solid) dropwise to the dianion at

. -

Stir at

for 1 hour, then allow to warm slowly to RT over 3 hours.

-

-

Quench & Isolation:

-

Quench with saturated

solution. -

Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Purify via column chromatography.

-

Note on Stereochemistry: If chiral ligands (e.g., sparteine) are used during the lithiation step, enantioselective alkylation can be achieved, which is vital for creating chiral sulfonamide inhibitors.

Protocol C: Deprotection to Primary Sulfonamide

Removal of the t-butyl group to reveal the active pharmacophore.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Anisole (cation scavenger)

Procedure:

-

Dissolve the alkylated intermediate in neat TFA (or 1:1 TFA/DCM).

-

Optional: Add 2-3 equivalents of Anisole or Thioanisole if the molecule contains electron-rich aromatic rings (to prevent Friedel-Crafts alkylation by the leaving t-butyl cation).

-

Stir at RT for 2–12 hours (monitor by LC-MS).

-

Remove volatiles under reduced pressure. Co-evaporate with Toluene to remove residual TFA.

Visualizing the Workflow

The following diagram illustrates the reaction pathway from the parent reagent to the functionalized API precursor.

Figure 1: Sequential lithiation and functionalization pathway for this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Alkylated Product | Incomplete dianion formation. | Ensure the reaction is warmed to |

| Recovery of Starting Material | Quenching by moisture. | The dianion is extremely hygroscopic. Dry THF over Na/Benzophenone or molecular sieves immediately before use. |

| N-Alkylation Observed | Failure of the t-butyl protection or mono-anion reaction. | Ensure full 2.2 eq of |

| Decomposition during Deprotection | Acid sensitivity of the product. | If the substrate is acid-sensitive, switch from neat TFA to |

References

-

Dianion Chemistry of Sulfonamides

-

Sultam Synthesis via Sulfonamides

-

General Lithiation Protocols

- Reagent Properties: Title: N-(TERT-BUTYL)(PHENYL)METHANESULFONAMIDE Product Page. Source: Sigma-Aldrich

Sources

- 1. N-tert-Butylbenzenesulfinimidoyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scribd.com [scribd.com]

- 4. BJOC - Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

chromatographic separation of N-tert-butyl-1-phenylmethanesulfonamide enantiomers

Application Note: High-Resolution Chromatographic Separation of N-tert-butyl-1-phenylmethanesulfonamide Enantiomers

Executive Summary

The enantiomeric purity of sulfonamide derivatives is a critical quality attribute in pharmaceutical development and synthetic chemistry due to the stereospecific nature of biological interactions[1]. This application note details a robust, self-validating normal-phase high-performance liquid chromatography (NP-HPLC) method for the chiral separation of this compound enantiomers. By leveraging polysaccharide-based chiral stationary phases (CSPs) and precisely tuned mobile phase thermodynamics, we establish a protocol that consistently achieves baseline resolution (

Mechanistic Rationale for Chiral Recognition

The separation of this compound relies on a triad of transient, stereoselective intermolecular interactions between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). As an Application Scientist, it is crucial to understand that enantiorecognition is not random; it is dictated by the precise spatial arrangement of these interactions:

-

Hydrogen Bonding (Primary Driver) : The sulfonamide moiety features strong hydrogen bond acceptors (the S=O oxygens) and a donor (the N-H proton). These interact directly with the carbamate linkages lining the helical grooves of the CSP.

-

Interactions : The phenyl ring of the analyte engages in

-

Steric Inclusion : The bulky tert-butyl group restricts the conformational flexibility of the molecule. This steric hindrance forces the enantiomers into distinct orientations within the chiral cavity, leading to differential retention times.

Causality of Mobile Phase Selection: A non-polar hydrocarbon (n-hexane) is utilized as the bulk solvent to promote strong hydrogen bonding, which would otherwise be disrupted in highly aqueous environments. Isopropanol (IPA) is selected as the polar modifier over ethanol. Because IPA possesses greater steric bulk, it modulates the hydrogen-bonding kinetics between the analyte and the CSP more selectively, often yielding higher enantioselectivity for bulky sulfonamides[3].

Mechanistic triad of chiral recognition for this compound.

Experimental Methodology & Protocol

Self-Validating Design: This protocol incorporates an internal System Suitability Test (SST). The method is only deemed valid for quantitative sample analysis if the SST criteria are met, ensuring that column degradation or mobile phase evaporation does not compromise data integrity.

Step 1: Mobile Phase Preparation

-

Action : Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas the mixture via ultrasonication for 10 minutes.

-

Causality : Sulfonamides are weakly acidic compounds. The addition of 0.1% TFA suppresses the ionization of the sulfonamide N-H proton and masks residual active silanols on the underlying silica support. This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring symmetrical elution profiles[3].

Step 2: Sample Preparation

-

Action : Dissolve the racemic this compound standard in the mobile phase to a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

-

Causality : Matching the sample diluent exactly to the mobile phase composition prevents refractive index disturbances and peak distortion (fronting) at the solvent front.

Step 3: Chromatographic Execution

-

Column : Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

-

Flow Rate : 1.0 mL/min (Isocratic).

-

Temperature : 25 °C. Note: Thermostatic control is critical. Chiral recognition is an enthalpy-driven process; temperature fluctuations will directly alter the selectivity factor (

). -

Detection : UV at 230 nm (optimal for capturing the

transition of the phenyl chromophore). -

Injection Volume : 10 µL.

Step 4: System Suitability Testing (SST)

-

Action : Inject the racemic standard in triplicate before running unknown samples.

-

Validation Criteria : Calculate the resolution (

) using the formula

Self-validating workflow for chiral method development and execution.

Quantitative Outcomes & Column Scouting

During method development, various CSPs and mobile phase combinations were evaluated. Polysaccharide-based columns are the industry standard for scaling up chiral separations via Simulated Moving Bed (SMB) chromatography[4]. The quantitative results of the scouting phase demonstrate the superiority of the Amylose-SA stationary phase combined with a Hexane/IPA mobile phase.

| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution ( | Selectivity ( |

| Amylose-SA | Hexane/IPA (90:10) | 8.42 | 11.15 | 3.12 | 1.45 |

| Amylose-SA | Hexane/EtOH (90:10) | 7.10 | 8.05 | 1.20 | 1.18 |

| Cellulose-SB | Hexane/IPA (90:10) | 9.55 | 10.80 | 1.45 | 1.16 |

| Cellulose-SC | Hexane/IPA (90:10) | 12.10 | 12.10 | 0.00 | 1.00 |

Table 1: Chiral scouting data. The optimized condition (bolded) provides baseline separation suitable for both analytical quantitation and preparative scale-up.

Troubleshooting

-

Issue: Poor Resolution (

) :-

Cause: Elution is occurring too rapidly, preventing sufficient thermodynamic interaction with the chiral cavities.

-

Solution: Decrease the polar modifier (IPA) from 10% to 5% to increase retention (

).

-

-

Issue: Severe Peak Tailing (

) :-

Cause: Secondary interactions with the silica backbone are dominating the elution profile.

-

Solution: Verify the presence and freshness of the 0.1% TFA additive. Acidic modifiers can volatilize if the mobile phase is left on the instrument for extended periods.

-

References

1.[1] Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at:[Link] 2.[2] Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. Available at:[Link] 3.[3] Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at:[Link] 4.[4] Empirical Determination of the operating conditions for the SMB separation of 1-phenyl-1-methyl-succinimide enantiomers. Daicel Chiral Technologies. Available at:[Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for N-tert-butyl-1-phenylmethanesulfonamide synthesis

Technical Support Center: Optimization & Troubleshooting for N-tert-butyl-1-phenylmethanesulfonamide Synthesis

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipes." Here, we dissect the mechanistic causality behind the synthesis of this compound, ensuring your workflows are robust, scalable, and self-validating. The reaction relies on the nucleophilic attack of tert-butylamine on phenylmethanesulfonyl chloride (α-toluenesulfonyl chloride).

Mechanistic Causality & Condition Optimization

To achieve high yields, one must understand the competing chemical pathways. Phenylmethanesulfonyl chloride is highly reactive and susceptible to solvolysis[1]. If exposed to hydroxylic solvents (such as water or alcohols), it undergoes a concerted solvent process, rapidly degrading into phenylmethanesulfonic acid[1]. Therefore, strictly anhydrous conditions are non-negotiable for this synthesis.

Furthermore, the formation of the sulfonamide bond generates equimolar amounts of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and subsequent deactivation of the nucleophilic tert-butylamine, an auxiliary base such as triethylamine (TEA) is required[2]. While excess tert-butylamine can serve this purpose, using TEA is more cost-effective, atom-economical, and ensures complete scavenging of the acid.

Quantitative Data: Reaction Condition Screening

The following table summarizes the causal relationship between reaction parameters and product yield, allowing you to compare conditions at a glance.

| Solvent System | Base (Equivalents) | Temperature Profile | Yield (%) | Mechanistic Causality / Observation |

| H₂O / THF (1:1) | NaOH (1.5 eq) | 0 °C → 25 °C | < 10% | Rapid solvolysis of sulfonyl chloride to sulfonic acid[1]. |

| DCM (Anhydrous) | t-BuNH₂ (2.5 eq) | 0 °C → 25 °C | 82% | Good yield, but poor atom economy due to sacrificial amine. |

| DCM (Anhydrous) | TEA (1.5 eq) | 25 °C (No cooling) | 65% | Exothermic runaway causes localized degradation and dark impurities. |

| DCM (Anhydrous) | TEA (1.2 eq) | 0 °C → 25 °C | > 94% | Optimal. Controlled exotherm; complete HCl scavenging[2]. |

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in validation checkpoints to ensure process integrity at every step.

Materials: Phenylmethanesulfonyl chloride (1.0 eq, 10 mmol), tert-butylamine (1.1 eq, 11 mmol), Triethylamine (TEA) (1.2 eq, 12 mmol), Anhydrous Dichloromethane (DCM) (30 mL).

-

Step 1: System Preparation. Purge a flame-dried round-bottom flask with nitrogen. Add anhydrous DCM (20 mL) and phenylmethanesulfonyl chloride (10 mmol).

-

Self-Validation Check: Karl Fischer titration of the DCM must read < 50 ppm H₂O to proceed.

-

-

Step 2: Amine & Base Addition. Cool the flask to 0 °C using an ice-water bath. In a separate dry vial, mix tert-butylamine (11 mmol) and TEA (12 mmol) in 10 mL of anhydrous DCM. Add this mixture dropwise to the reaction flask over 30 minutes.

-

Self-Validation Check: The internal thermometer must not exceed 5 °C during addition. A color change from yellow to colorless is a positive indicator of successful conversion[3].

-

-

Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

-

Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.6) completely disappears.

-

-

Step 4: Workup & Isolation. Quench the reaction with 1M HCl (15 mL) to remove unreacted amines. Separate the organic layer, wash with saturated aqueous NaHCO₃ (15 mL), and finally with brine (15 mL)[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation Check: The aqueous wash pH must be neutral (~7), confirming the complete removal of excess TEA and HCl. The product should precipitate as a white crystalline solid.

-

Troubleshooting & FAQs

Q: My yield is exceptionally low, and TLC shows a massive spot stuck on the baseline. What happened? A: This is the hallmark of sulfonyl chloride hydrolysis. Phenylmethanesulfonyl chloride undergoes rapid solvolysis in the presence of moisture, converting into highly polar phenylmethanesulfonic acid (which stays on the TLC baseline)[1]. Ensure your DCM is strictly anhydrous and your glassware is properly dried.

Q: The reaction mixture turned dark brown and yielded a complex mixture of products. How do I fix this? A: You experienced an exothermic runaway. The reaction between sulfonyl chlorides and amines is highly exothermic. If the amine is added too quickly at room temperature, the localized heat causes thermal degradation of the starting materials[3]. Always use an ice bath (0 °C) during the addition phase and strictly control the drop rate.

Q: Is there a risk of over-sulfonylation (forming a bis-sulfonamide) in this reaction? A: No. The tert-butyl group on the amine provides immense steric hindrance. This bulkiness effectively shields the newly formed secondary sulfonamide nitrogen, preventing it from attacking a second equivalent of phenylmethanesulfonyl chloride.

Q: My final product is an oil instead of a crystalline solid. How do I induce crystallization? A: this compound is inherently crystalline. Oiling out usually indicates the presence of residual TEA or unreacted sulfonyl chloride. Triturate the crude oil with ice-cold hexane, or perform a recrystallization using a minimal amount of hot ethyl acetate followed by the slow addition of hexane.

Logical Troubleshooting Workflow

Logical troubleshooting workflow for this compound synthesis.

References[2] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures, MDPI.https://www.mdpi.com/1422-8599/2024/3/M1879[3] A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism, RSC.https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00196a[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs, ResearchGate / Int J Mol Sci.https://www.researchgate.net/publication/5256247_Concerted_Solvent_Processes_for_Common_Sulfonyl_Chloride_Precursors_used_in_the_Synthesis_of_Sulfonamide-based_Drugs

Sources

troubleshooting purification of N-tert-butyl-1-phenylmethanesulfonamide by crystallization

Welcome to the Technical Support Center for the purification of N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0). As an intermediate in drug development, the solid-state purity of this sulfonamide is critical. Synthesized via the reaction of phenylmethanesulfonyl chloride with tert-butylamine, the crude product is frequently plagued by unreacted starting materials, regioisomers, and amine hydrochloride salts.

This guide provides field-proven, mechanistically grounded solutions to the most common crystallization failures—specifically phase separation ("oiling out"), polymorphic entrapment, and nucleation failure.

Crystallization Troubleshooting Workflow

Decision tree for troubleshooting this compound crystallization issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my this compound "oiling out" instead of forming a crystalline solid? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the sulfonamide exceeds its solubility at a temperature that is higher than the melting point of the solute-solvent eutectic mixture[1]. Because this specific sulfonamide is synthesized from phenylmethanesulfonyl chloride and tert-butylamine[2], residual unreacted starting materials act as severe melting-point depressants. When the solution cools, the impure compound separates as a dense, immiscible oil rather than forming a structured crystal lattice[3]. Resolution: To rescue the system, reheat the mixture until the oil completely redissolves into a single homogeneous phase. Add a small volume (5-10%) of the primary hot solvent (e.g., ethanol) to reduce the degree of supersaturation[4]. Cool the flask at a highly controlled rate (e.g., 0.1 °C/min) and introduce a pure seed crystal just above the cloud point to bypass the high energy barrier for nucleation[5].

Q2: How do I select the optimal solvent system to prevent polymorphism and maximize yield? Causality: Sulfonamides exhibit a "chameleonic effect" in mixed solvent systems, meaning their solubility curves can show multiple maxima due to complex, dynamic hydrogen-bonding interactions with the solvent[6]. Choosing a binary system allows you to tune the polarity dynamically across the cooling profile. Resolution: A binary mixture of Ethanol/Water is generally superior for this molecule. Ethanol provides excellent high-temperature solubility, while water acts as a strong anti-solvent to drive precipitation and simultaneously purges water-soluble amine hydrochloride salts. (See the Solvent System Selection table below).

Q3: My crystals formed, but NMR shows entrapment of tert-butylamine hydrochloride. How do I fix this? Causality: The synthesis of this sulfonamide generates equimolar amounts of tert-butylamine hydrochloride[7]. If the cooling rate during crystallization is too rapid, the sulfonamide lattice grows too quickly, physically entrapping the hydrochloride salt within the crystal defects (a process known as occlusion)[3]. Resolution: Implement a self-validating hot filtration step. Before cooling, ensure the hot solution is washed with a dilute aqueous acid (e.g., 0.1 M HCl) to protonate any free amine and partition the salt entirely into the aqueous phase. Alternatively, recrystallize from a solvent system with a higher water fraction, ensuring the terminal cooling temperature does not drop below the solubility limit of the salt.

Q4: The yield of my recrystallized product is unacceptably low. Where is my compound? Causality: Low yields typically result from either over-dilution (excess solvent) or a failure to overcome the metastable zone width (the solution is supersaturated but lacks the energy to nucleate)[4]. Resolution: If no crystals form, the solution is trapped in a metastable state. Induce nucleation by applying mechanical shear (scratching the inner glass surface with a glass rod) to create microscopic glass shards that act as nucleation sites[3]. If the solution is simply too dilute, distill off 30-50% of the solvent under reduced pressure, then re-initiate the cooling profile.

Data Presentation: Solvent System Selection

| Solvent System | Ratio (v/v) | Primary Function & Mechanism | Expected Outcome |

| Ethanol / Water | 70:30 | Optimal Balance: Ethanol dissolves the API hot; water acts as an anti-solvent and keeps amine salts dissolved. | High purity, moderate yield. Best for crude mixtures with high salt content. |

| Ethyl Acetate / Hexane | 50:50 | Lipophilic Purge: Hexane forces the sulfonamide to precipitate while retaining unreacted phenylmethanesulfonyl chloride in solution. | High yield. Excellent for removing unreacted sulfonyl chlorides. |

| Toluene / Heptane | 60:40 | Aprotic Crystallization: Prevents hydrolysis. Relies strictly on thermal gradients rather than anti-solvent effects. | Highly ordered crystals, lower risk of oiling out, but lower overall yield. |

Experimental Protocol: Rescue of an Oiled-Out Sulfonamide

This self-validating protocol is designed to rescue an oiled-out batch of this compound and force it into a highly ordered crystalline state.

Prerequisites: A heating mantle, magnetic stirrer, pure seed crystals (1-2 mg), and a binary solvent system (e.g., Ethanol/Water).

Step-by-Step Methodology:

-

Re-dissolution & Validation: Heat the biphasic, oiled-out mixture to 75°C under continuous stirring until a single, homogeneous liquid phase forms.

-

Self-Validation Checkpoint: If the oil does not dissolve, it is not an oiling-out issue but rather an insoluble polymeric impurity. Filter the hot solution immediately to remove it.

-

-

Supersaturation Adjustment: Once homogeneous, add hot ethanol dropwise (typically 1-2 mL per gram of solute) until the solution remains completely clear even when the heat source is momentarily removed.

-

Controlled Annealing: Transfer the flask to a programmable water bath. Cool the solution at a strict rate of 0.5 °C/min down to 50°C.

-

Seeding: At 50°C (just above the anticipated cloud point), add 1-2 mg of pure this compound seed crystals.

-

Maturation: Hold the temperature at 45-50°C for 30 minutes. Do not cool further yet. This allows the seed crystals to mature and consume the supersaturation slowly, preventing the sudden crash that leads to oiling out.

-

Terminal Cooling & Isolation: Resume cooling at 0.5 °C/min down to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filtration: Isolate the crystals via a Büchner funnel. Wash the filter cake with ice-cold 1:1 Ethanol/Water to remove surface impurities, and dry under a vacuum desiccator for 12 hours.

References

-

Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride - Organic Syntheses. Available at: [Link]

-

Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures - J-Stage. Available at:[Link]

-

Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties - ACS Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]